2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.
Coupling of Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking an electrophilic center on the triazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities.
Uniqueness
2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of a triazole ring, pyridine ring, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
2-methyl-6-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C13H17N5/c1-9-3-2-4-11(15-9)13-16-12(17-18-13)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,16,17,18) |
InChI Key |
WLOGZRNRWBRWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NNC(=N2)C3CCNCC3 |
Origin of Product |
United States |
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